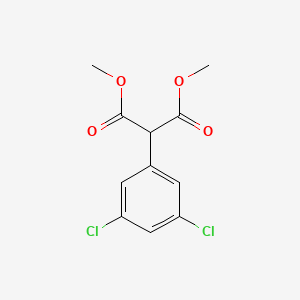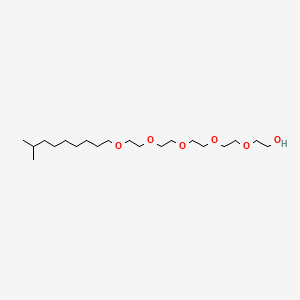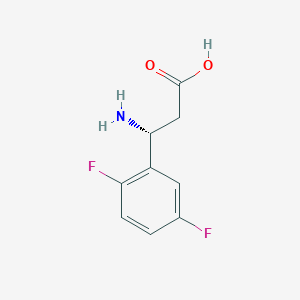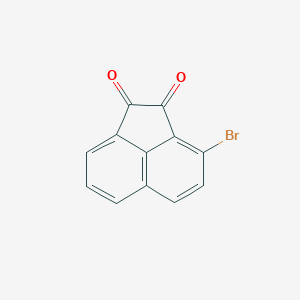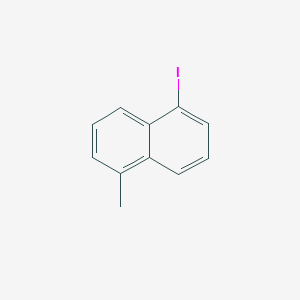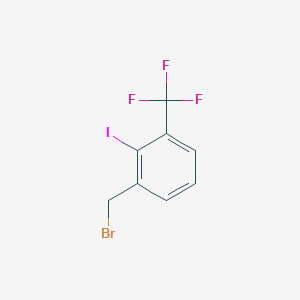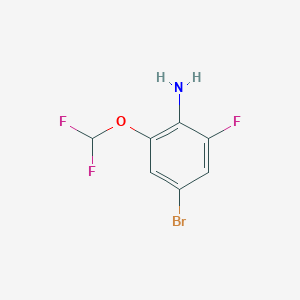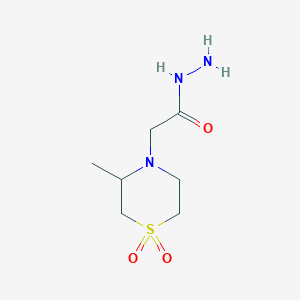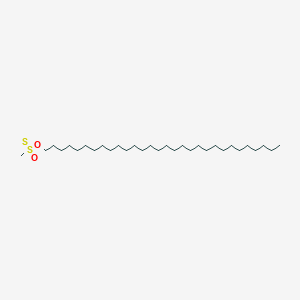
Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triacontyl Methanethiosulfonate is a chemical compound with the molecular formula C30H62S2O3. It appears as a white, crystalline solid that is insoluble in water but readily soluble in various organic solvents
Métodos De Preparación
The synthesis of 1-Triacontyl Methanethiosulfonate typically involves the thiol-ene reaction. This process includes the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether . The reaction conditions often require the presence of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the bromine atom. Industrial production methods may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Triacontyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are sulfoxides, sulfones, thiols, and various thioether derivatives .
Aplicaciones Científicas De Investigación
1-Triacontyl Methanethiosulfonate has extensive applications in scientific research, including:
Chemistry: It serves as a model compound to study thiol-ene reactions and thioether properties.
Biology: The compound is used in the synthesis of polymers and materials for drug delivery systems.
Medicine: It contributes to the development of biomedical materials and drug delivery vehicles.
Mecanismo De Acción
The mechanism of action for 1-Triacontyl Methanethiosulfonate revolves around the thiol-ene reaction. This process involves the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether. This thioether then undergoes further reactions with other molecules to yield the desired product . The thiol-ene reaction is highly effective in synthesizing organic compounds and is widely used in producing polymers and materials for drug delivery and biomedical purposes.
Comparación Con Compuestos Similares
1-Triacontyl Methanethiosulfonate can be compared with other similar compounds, such as:
1-Methylsulfonylsulfanyltriacontane: Similar in structure but differs in the functional groups attached to the sulfur atom.
1-Triacontyl Methanethiosulfinate: Similar backbone but contains a sulfinyl group instead of a sulfonate group.
The uniqueness of 1-Triacontyl Methanethiosulfonate lies in its specific functional groups, which confer distinct reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C31H64O2S2 |
|---|---|
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
methyl-oxo-sulfanylidene-triacontoxy-λ6-sulfane |
InChI |
InChI=1S/C31H64O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35(2,32)34/h3-31H2,1-2H3 |
Clave InChI |
VTPBKFJORWWXRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


